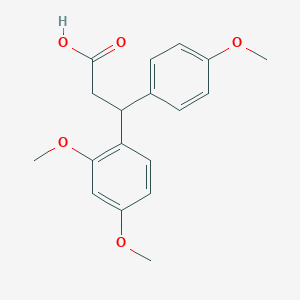
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features two methoxy-substituted phenyl rings connected by a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxybenzene and 4-methoxybenzaldehyde.
Aldol Condensation: The two aromatic compounds undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form an intermediate.
Hydrogenation: The intermediate is then subjected to hydrogenation to reduce the double bond, forming the desired propanoic acid derivative.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dimethoxyphenyl)-3-phenylpropanoic acid
- 3-(4-Methoxyphenyl)-3-phenylpropanoic acid
- 3-(2,4-Dimethoxyphenyl)-3-(4-hydroxyphenyl)propanoic acid
Uniqueness
3-(2,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of methoxy groups on both aromatic rings, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and interactions with biological targets compared to similar compounds without these groups.
Propriétés
Numéro CAS |
35582-70-8 |
|---|---|
Formule moléculaire |
C18H20O5 |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
3-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C18H20O5/c1-21-13-6-4-12(5-7-13)16(11-18(19)20)15-9-8-14(22-2)10-17(15)23-3/h4-10,16H,11H2,1-3H3,(H,19,20) |
Clé InChI |
BQMZZINBFRGOPA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(CC(=O)O)C2=C(C=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


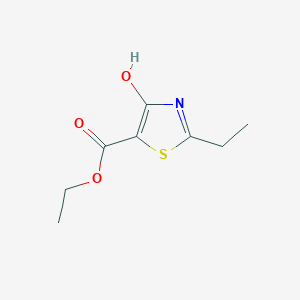

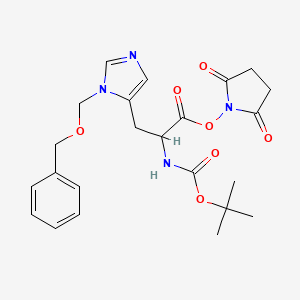


![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
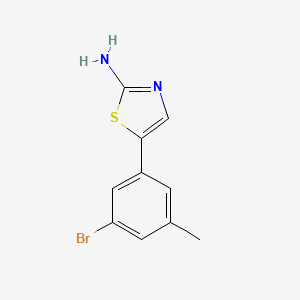
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
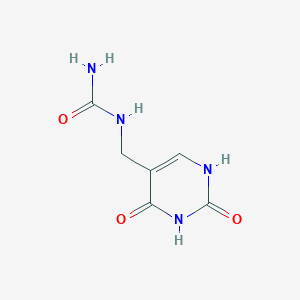

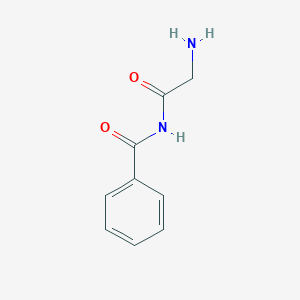
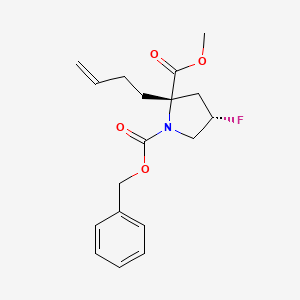
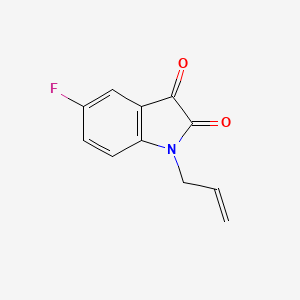
![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
